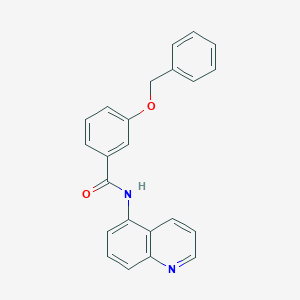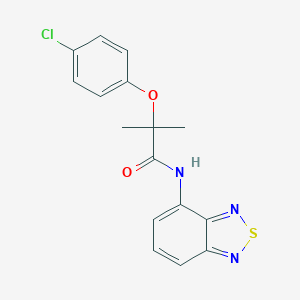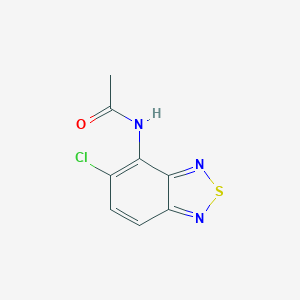![molecular formula C20H21ClN2O5 B505438 METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE CAS No. 766528-50-1](/img/structure/B505438.png)
METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with the molecular formula C20H21ClN2O5 It is known for its complex structure, which includes a chlorophenoxy group, a morpholinyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 5-amino-2-(4-morpholinyl)benzoic acid in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
- Methyl 5-{[(4-fluorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
- Methyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
Uniqueness
METHYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
766528-50-1 |
|---|---|
Molekularformel |
C20H21ClN2O5 |
Molekulargewicht |
404.8g/mol |
IUPAC-Name |
methyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21ClN2O5/c1-26-20(25)17-12-15(4-7-18(17)23-8-10-27-11-9-23)22-19(24)13-28-16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,24) |
InChI-Schlüssel |
ODIZLILUJDHDMB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-propoxybenzamide](/img/structure/B505359.png)
![3-bromo-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B505360.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B505362.png)
![N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B505366.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B505367.png)
![5-(4-chlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide](/img/structure/B505368.png)
![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B505369.png)
![N-(5-ethyl-2-hydroxyphenyl)-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B505371.png)
![3-methyl-N-{[2-methyl-3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}butanamide](/img/structure/B505372.png)


![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B505376.png)
![2-methyl-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B505377.png)
